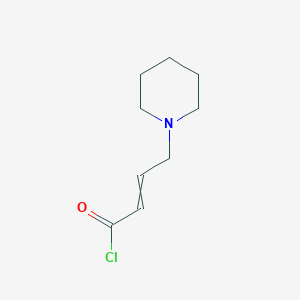
Benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety substituted with a 2-phenylhydrazino group and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes. These processes often utilize continuous flow reactors and advanced catalysts to achieve higher yields and purity. The use of photochemical strategies has also been explored for the synthesis of ester derivatives, involving single electron transfer or energy transfer mechanisms .
化学反应分析
Types of Reactions:
Oxidation: Benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester can undergo oxidation reactions, where the hydrazino group is oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
Chemistry: Benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and azo dyes.
Biology: In biological research, this compound is used to study the effects of hydrazino and ester functional groups on biological systems. It is also investigated for its potential as a biochemical probe.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its hydrazino group is of interest for developing drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its unique structure makes it valuable for creating specialized materials.
作用机制
The mechanism of action of benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester involves its interaction with molecular targets through its hydrazino and ester functional groups. The hydrazino group can form hydrogen bonds and participate in redox reactions, while the ester group can undergo hydrolysis to release benzoic acid and ethanol. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
相似化合物的比较
Benzoic acid, ethyl ester: Lacks the hydrazino group, making it less reactive in certain chemical reactions.
Benzoic acid, 2-(2-phenylhydrazino)-, ethyl ester: Similar structure but with the hydrazino group at a different position, leading to different reactivity and applications.
Phenylhydrazine: Contains the hydrazino group but lacks the ester functionality, limiting its use in esterification reactions.
Uniqueness: Benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester is unique due to the presence of both hydrazino and ester functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable for diverse applications in research and industry.
属性
CAS 编号 |
102536-01-6 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
ethyl 3-(2-phenylhydrazinyl)benzoate |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)12-7-6-10-14(11-12)17-16-13-8-4-3-5-9-13/h3-11,16-17H,2H2,1H3 |
InChI 键 |
RAFXVKIDGAVMRN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)NNC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14077817.png)
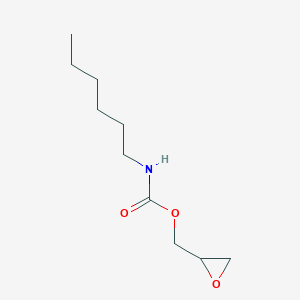
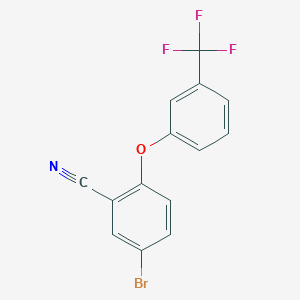

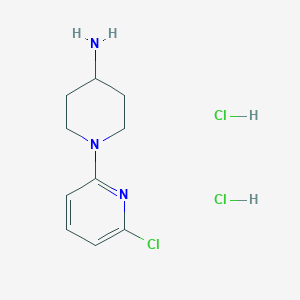
![[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B14077855.png)

![5,7-dimethyl-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14077865.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide](/img/structure/B14077871.png)

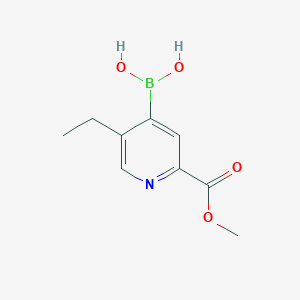
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)
